2-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)benzamide -

2-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)benzamide

Catalog Number: EVT-4098161
CAS Number:
Molecular Formula: C28H33N3O2
Molecular Weight: 443.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Metoclopramide

Relevance: Metoclopramide serves as a foundational structure for a series of benzamides explored for neuroleptic activity. Researchers synthesized analogues of metoclopramide, modifying the substituents on the benzamide core and the amine group to investigate structure-activity relationships. [] The target compound, 2-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)benzamide, also contains a benzamide core with a methoxy group at the 2-position, making it structurally analogous to metoclopramide. The exploration of different amine substituents in the research on metoclopramide analogues provides valuable insights into the potential pharmacological activities of the target compound.

N-[2-(N-benzyl-N-methylamino)ethyl]-5-chloro-2-methoxy-4-(methylamino)benzamide (Compound 23)

Compound Description: Compound 23 is a metoclopramide analogue that demonstrated enhanced neuroleptic activity compared to metoclopramide. This compound features a benzyl group on the terminal nitrogen of the ethylenediamine substituent and a methyl group on the 4-amino group, both of which contribute to its increased potency. []

Relevance: Similar to 2-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)benzamide, compound 23 exhibits a substituted benzamide core with modifications at the 2 and 4 positions. [] Both compounds share the key structural feature of a substituted benzyl group attached to the nitrogen atom of the benzamide side chain. The increased activity observed with compound 23 compared to metoclopramide highlights the importance of substituent modifications on the benzamide core and the amine group for enhancing neuroleptic activity. This information is relevant for understanding the potential pharmacological properties of the target compound, 2-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)benzamide.

cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2)

Compound Description: YM-09151-2 is a potent neuroleptic drug and a benzamide derivative with a cis-1-benzyl-2-methylpyrrolidin-3-yl substituent on the amide nitrogen. This compound exhibited significantly higher antistereotypic activity compared to haloperidol and metoclopramide. []

Relevance: YM-09151-2 and 2-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)benzamide are both benzamide derivatives containing a benzyl group within their structures. [, , ] The presence of a piperidinyl ring in the target compound and a pyrrolidinyl ring in YM-09151-2, both linked to a benzyl group, further strengthens the structural similarities between these compounds. The high potency of YM-09151-2 as a neuroleptic agent suggests that the target compound, with its related structure, might also exhibit similar pharmacological properties.

N-[(2RS,3SR)-1-benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-methylaminobenzamide hydrochloride (YM-09151-1)

Compound Description: YM-09151-1 is the hydrochloride salt form of a neuroleptic drug, closely related to YM-09151-2. Crystallographic studies on both anhydrous and monohydrate forms revealed a disordered structure with four conformers. []

Relevance: YM-09151-1 shares a similar structure with 2-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)benzamide, both being benzamide derivatives and containing a benzyl group. [] They both possess a halogen substituent on the benzamide ring, further highlighting their structural relatedness. The identification of different conformers of YM-09151-1 in the solid state provides valuable information for understanding potential conformational flexibility and its implications for binding to target receptors. This information is relevant for investigating the binding modes and structure-activity relationships of 2-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)benzamide.

(-)-(S)-3-bromo-5,6-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (FLB 457)

Compound Description: FLB 457 is a potent and stereospecific dopamine D2 receptor antagonist. It exhibits a specific blocking affinity for the dopamine D2 receptors, particularly in its S-enantiomeric form. []

Relevance: Both FLB 457 and 2-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)benzamide belong to the benzamide class and contain a substituted pyrrolidinyl group. [] The presence of a methoxy group on the benzamide ring in both compounds emphasizes their structural similarity. While the target compound has a piperidine ring in its structure, the presence of a pyrrolidinyl ring in FLB 457 and its potent dopamine D2 receptor antagonistic properties makes it a relevant structural analog for comparison and understanding potential pharmacological activities of the target compound.

(-)-(S)-3-bromo-5,6-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]salicylamide (FLB 463)

Compound Description: FLB 463 is a close analogue of FLB 457, differing only in the presence of a hydroxyl group at the 2-position of the benzamide ring, making it a salicylamide derivative. FLB 463 also displays potent dopamine D2 receptor antagonistic properties. []

Relevance: Like 2-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)benzamide, FLB 463 contains a substituted benzamide core. [] The presence of a substituted pyrrolidinyl group in FLB 463 and a substituted piperidinyl group in the target compound, both attached to the amide nitrogen, further emphasizes their structural relationship. The structural similarities between FLB 463 and the target compound suggest that the target compound might also interact with dopamine receptors, although further investigation is needed to confirm this.

3-Nitro-N-(4-phenoxyphenyl)benzamide (ICA-105574)

Compound Description: ICA-105574 is a potent activator of the human ether-à-go-go-related gene (hERG) potassium channel. It functions by removing hERG channel inactivation. []

Relevance: Although ICA-105574 lacks the piperidinyl and pyridinylmethyl substituents found in 2-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)benzamide, both compounds share a central benzamide moiety. [] This shared core structure suggests a potential for the target compound to interact with ion channels, although with potentially different affinities and functionalities due to the variations in their substituents. The distinct pharmacological profile of ICA-105574 as an hERG channel activator provides a valuable point of comparison for exploring the pharmacological properties of the target compound, particularly its potential interactions with ion channels.

4-Benzyloxy-3,5-dimethoxy-N-[(1-dimethylaminocyclopentyl)methyl]benzamide

Compound Description: This compound serves as a potent and selective glycine transporter 2 (GlyT2) antagonist, exhibiting an IC50 value of 16 nM. []

Relevance: This compound and 2-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)benzamide share a common benzamide core structure and both incorporate a benzyloxy group. [] The presence of a substituted cyclopentyl group in this compound and a substituted piperidinyl group in the target compound, both linked to the amide nitrogen through a methylene bridge, further highlights their structural resemblance. This compound's role as a GlyT2 antagonist offers a valuable comparison point for investigating the target compound's potential interactions with neurotransmitter transporters, particularly those involved in glycine regulation.

4-(4-Fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine (PPA5)

Compound Description: PPA5 is a phenylpyrimidine derivative identified as a potential radiosensitizer. It exhibited significant inhibitory effects on cell viability in human lung cancer cells, primarily by inducing cell cycle arrest at the G2/M phase. []

Relevance: While structurally distinct from 2-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)benzamide, PPA5 shares a common element of a substituted aromatic ring linked to an amine group. [] Although the target compound features a benzamide core, the presence of a pyrimidine ring in PPA5 and its function as a radiosensitizer offer insights into the potential of structurally related compounds, like the target compound, to modulate cellular responses to radiation. This connection suggests avenues for investigating the target compound's impact on cancer cell behavior, particularly in the context of radiotherapy.

(2-(3,4-Dimethoxybenzyl)-7-det-5-methylimidazo-[5,1-f][1,2,4]triazin-4(3H)-one) (Bay 60-7550)

Compound Description: Bay 60-7550 is a selective inhibitor of phosphodiesterase-2 (PDE2), an enzyme crucial for regulating cyclic guanosine monophosphate (cGMP) levels. []

Relevance: Despite the absence of a benzamide core in its structure, Bay 60-7550 offers a valuable point of comparison due to its anxiolytic effects, which are mediated through increased cGMP signaling. [] This functional similarity prompts exploration into the potential of 2-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)benzamide to influence similar signaling pathways, possibly contributing to anxiolytic or related behavioral effects. Although structurally distinct, the shared functional outcome of these compounds encourages further investigation into the potential of the target compound to modulate cGMP signaling, highlighting a possible therapeutic application in anxiety disorders.

Properties

Product Name

2-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)benzamide

IUPAC Name

2-methoxy-N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-N-(pyridin-3-ylmethyl)benzamide

Molecular Formula

C28H33N3O2

Molecular Weight

443.6 g/mol

InChI

InChI=1S/C28H33N3O2/c1-22-8-3-4-10-25(22)21-30-16-13-23(14-17-30)19-31(20-24-9-7-15-29-18-24)28(32)26-11-5-6-12-27(26)33-2/h3-12,15,18,23H,13-14,16-17,19-21H2,1-2H3

InChI Key

GXSZWUIPLUQSLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)CN(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.